![molecular formula C12H14N2O B293272 1,3,6,7-tetramethyl-2(1H)-quinoxalinone](/img/structure/B293272.png)
1,3,6,7-tetramethyl-2(1H)-quinoxalinone
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Overview
Description
1,3,6,7-tetramethyl-2(1H)-quinoxalinone, also known as TMQ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. TMQ is a derivative of quinoxaline, which is a bicyclic compound consisting of a pyrazine ring fused to a benzene ring. The unique structure of TMQ makes it an important molecule for research in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields of science. In chemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications as catalysts in organic reactions. In biochemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been studied for its potential as an antioxidant and radical scavenger. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been studied for its potential applications in pharmacology, including its ability to inhibit the growth of cancer cells and its potential as a treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is not fully understood, but it is believed to involve its ability to scavenge free radicals and inhibit oxidative stress. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has antioxidant and radical scavenging properties, and can protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the growth of cancer cells in vitro, and to have potential as a treatment for Alzheimer's disease. In animal studies, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects and to improve cognitive function in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its relatively simple synthesis method, which allows for large-scale production of the compound. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is also stable under a wide range of conditions, which makes it a useful compound for use in lab experiments. However, one of the limitations of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 1,3,6,7-tetramethyl-2(1H)-quinoxalinone. One area of research could focus on the development of new synthetic methods for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could improve the efficiency and yield of the synthesis process. Another area of research could focus on the development of new applications for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, such as its potential as a treatment for neurodegenerative diseases. Finally, research could focus on the development of new derivatives of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could have improved properties and potential applications in various fields of science.
properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,3,6,7-tetramethylquinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3 |
InChI Key |
IVURBRPZGWNNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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